molecular formula C23H26N4O5S2 B2877523 Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-73-7

Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2877523
CAS RN: 398998-73-7
M. Wt: 502.6
InChI Key: HJFHYNCLDMYKRA-UHFFFAOYSA-N
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Description

This compound is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene , a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a cyano group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group .


Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, it can react with benzenediazonium chloride to give the phenyl hydrazone derivative . It can also undergo cyclization to give pyridazine and pyridine derivatives .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . The cyanoacetylation of amines, which is a key step in the synthesis of this compound, has been used extensively in the formation of biologically active compounds .

Formation of Heterocyclic Compounds

The compound can be used in the formation of various heterocyclic compounds . The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Anti-Inflammatory Applications

Thiophene derivatives, such as the one in this compound, have been reported to possess anti-inflammatory properties . This makes the compound potentially useful in the development of new anti-inflammatory drugs .

Anti-Psychotic Applications

Thiophene derivatives have also been used in the development of anti-psychotic drugs . This suggests that the compound could potentially be used in the research and development of new anti-psychotic medications .

Anti-Cancer Applications

The compound could potentially be used in the development of anti-cancer drugs . Thiophene derivatives have been reported to possess anti-cancer properties, making them a topic of interest in the field of oncology .

Anti-Microbial Applications

Thiophene derivatives have been reported to possess anti-microbial properties . This suggests that the compound could potentially be used in the development of new anti-microbial drugs .

Future Directions

Future research could focus on further exploring the synthesis methods, chemical reactivity, and biological activity of this compound. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial .

properties

IUPAC Name

ethyl 4-[4-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S2/c1-2-32-23(29)26-11-13-27(14-12-26)34(30,31)17-9-7-16(8-10-17)21(28)25-22-19(15-24)18-5-3-4-6-20(18)33-22/h7-10H,2-6,11-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFHYNCLDMYKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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